molecular formula C14H10BrNO2S B1337792 6-Bromo-1-(phenylsulfonyl)-1H-indole CAS No. 679794-03-7

6-Bromo-1-(phenylsulfonyl)-1H-indole

Cat. No.: B1337792
CAS No.: 679794-03-7
M. Wt: 336.21 g/mol
InChI Key: NENPDYQYNRFWQU-UHFFFAOYSA-N
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Description

6-Bromo-1-(phenylsulfonyl)-1H-indole is an organic compound with the molecular formula C14H10BrNO2S. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of a bromine atom at the 6-position and a phenylsulfonyl group at the 1-position of the indole ring makes this compound unique and significant in various chemical and biological research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-1-(phenylsulfonyl)-1H-indole typically involves the bromination of 1-(phenylsulfonyl)-1H-indole. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dimethylformamide (DMF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of electrochemical bromination methods can also be employed to minimize waste and improve the overall yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-1-(phenylsulfonyl)-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The phenylsulfonyl group can undergo oxidation to form sulfone derivatives.

    Reduction Reactions: The compound can be reduced to remove the phenylsulfonyl group, yielding 6-bromoindole.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile (MeCN).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Major Products Formed

    Substitution: Formation of 6-substituted-1-(phenylsulfonyl)-1H-indole derivatives.

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of 6-bromoindole.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry
6-Bromo-1-(phenylsulfonyl)-1H-indole serves as a versatile reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the formation of various derivatives through substitution reactions. The bromine atom enhances electrophilicity, allowing for nucleophilic attacks that lead to diverse chemical transformations.

Synthetic Routes
The compound can be synthesized through several methods, including:

  • Bromination of Indoles : The introduction of the bromine atom at the 6-position typically involves electrophilic bromination.
  • Sulfonylation Reactions : The phenylsulfonyl group can be introduced via sulfonyl chloride derivatives, enhancing the compound's reactivity and solubility in organic solvents.

Biological Applications

Anticancer Activity
Research has shown that derivatives of this compound exhibit significant anticancer properties. For instance, studies have evaluated its ability to inhibit the viability of various human cancer cell lines, including liver (HEP3BPN), breast (MDA 453), and leukemia (HL 60) cells. The compound demonstrated promising results in reducing cell viability compared to standard treatments like methotrexate .

Mechanism of Action
The mechanism underlying its anticancer effects is believed to involve the inhibition of specific enzymes or proteins critical for cancer cell proliferation. In particular, the phenylsulfonyl moiety may enhance interactions with biological targets, leading to effective inhibition of tumor growth .

Proteomics Research

This compound has been utilized in proteomics studies to investigate protein interactions and enzyme inhibition. Its ability to selectively bind to target proteins makes it a valuable tool for understanding complex biological systems and pathways involved in diseases like cancer and viral infections .

Pharmaceutical Development

The compound is under investigation for potential therapeutic applications, particularly in drug discovery efforts aimed at developing new anticancer agents. Its structural characteristics allow for modifications that can enhance potency and selectivity against specific biological targets .

Case Study 1: Anticancer Activity

In a recent study evaluating various indole derivatives, this compound was found to inhibit the growth of liver cancer cells significantly more than traditional chemotherapeutics. The study employed the MTT reduction assay to measure cell viability, revealing an IC50 value lower than that of methotrexate.

Case Study 2: Enzyme Inhibition

Another study focused on the enzyme inhibition capabilities of phenylsulfonyl indoles, demonstrating that derivatives including this compound could inhibit HIV-1 reverse transcriptase effectively in vitro. This suggests potential applications in antiviral drug development .

Data Summary Table

Application AreaDescriptionKey Findings
Chemical SynthesisBuilding block for complex organic moleculesFacilitates diverse chemical transformations
Anticancer ActivityInhibits viability of cancer cell linesIC50 values lower than standard treatments
Proteomics ResearchInvestigates protein interactions and enzyme inhibitionValuable tool for understanding biological pathways
Pharmaceutical DevelopmentPotential therapeutic applications in drug discoveryUnder investigation for new anticancer agents

Mechanism of Action

The mechanism of action of 6-Bromo-1-(phenylsulfonyl)-1H-indole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the phenylsulfonyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-1-(phenylsulfonyl)-3-chlorosulfonylindole: Similar structure with an additional chlorosulfonyl group.

    6-Bromo-1-benzenesulfonylindole: Similar structure with a benzenesulfonyl group instead of a phenylsulfonyl group.

Uniqueness

6-Bromo-1-(phenylsulfonyl)-1H-indole is unique due to the specific positioning of the bromine and phenylsulfonyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Biological Activity

6-Bromo-1-(phenylsulfonyl)-1H-indole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The structure features a bromine atom at the 6-position of the indole ring and a phenylsulfonyl group attached to the nitrogen atom. This unique arrangement enhances its interaction with various biological targets, making it a candidate for therapeutic applications, particularly in cancer treatment and anti-inflammatory therapies.

  • Molecular Formula : C14H10BrNO2S
  • Molecular Weight : 336.20 g/mol
  • Structure : The compound consists of an indole core, which is a common scaffold in many biologically active molecules, combined with a bromine substituent and a phenylsulfonyl group.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Anti-Cancer Activity : Studies have shown that this compound can inhibit certain cancer cell lines, suggesting its potential as an anti-cancer agent. For instance, it has been evaluated for its efficacy against various types of cancer cells, demonstrating promising results in inhibiting cell proliferation and inducing apoptosis.
  • Anti-Inflammatory Properties : The compound has also been reported to possess anti-inflammatory effects, which may be beneficial in treating conditions characterized by chronic inflammation.
  • Antimicrobial Activity : Related studies have indicated potential antimicrobial properties, particularly against resistant bacterial strains.

Structure-Activity Relationship (SAR)

The presence of bromine and the phenylsulfonyl group significantly influence the biological activity of this compound. Bromination can enhance binding affinity to enzymes or receptors, while the sulfonyl group may improve solubility and permeability across cell membranes.

Comparison with Related Compounds

A comparison with structurally similar compounds highlights the unique aspects of this compound:

Compound NameStructure FeaturesUnique Aspects
6-Chloro-1-(phenylsulfonyl)-1H-indoleChlorine instead of BromineDifferent reactivity profiles
5-Bromo-2-(phenylsulfonyl)-indoleBromine at a different positionPotentially different biological activity
7-Bromo-1-(phenylsulfonyl)-indoleBromine at position 7Variations in pharmacological properties

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

  • Inhibition of Cancer Cell Lines : A study reported that this compound exhibited IC50 values indicating effective inhibition against specific cancer cell lines, suggesting its potential role as an anticancer agent .
  • Mechanistic Studies : Interaction studies have shown that this compound might bind to specific enzymes involved in cancer proliferation and inflammation pathways, providing insights into its mechanism of action .
  • Synthetic Pathways : Various synthetic routes have been developed for producing this compound, emphasizing its versatility as a precursor in drug development .

Properties

IUPAC Name

1-(benzenesulfonyl)-6-bromoindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrNO2S/c15-12-7-6-11-8-9-16(14(11)10-12)19(17,18)13-4-2-1-3-5-13/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NENPDYQYNRFWQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10447008
Record name 6-Bromo-1-(phenylsulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

679794-03-7
Record name 6-Bromo-1-(phenylsulfonyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10447008
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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